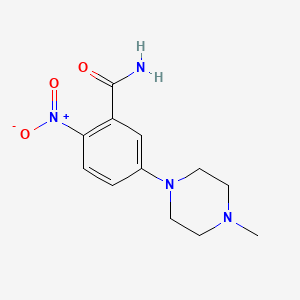

5-(4-甲基哌嗪-1-基)-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

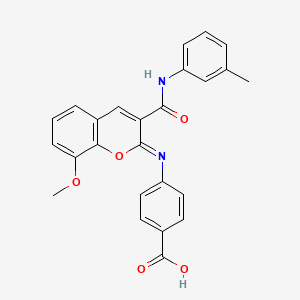

The compound "5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide" is a chemical entity that appears to be related to a class of compounds that exhibit interesting biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of piperazine as a core structure, which is modified with various substituents to achieve desired biological activities. For instance, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrates the incorporation of a piperazine ring with a benzamide fragment to target dopamine D4 receptors . Similarly, the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole involves a piperazine ring and highlights a method for attaching different groups to the core structure . These methods could potentially be adapted for the synthesis of "5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide".

Molecular Structure Analysis

The molecular structure of compounds closely related to "5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide" often includes a planar aromatic system, as seen in the benzimidazole derivatives . The piperazine ring typically adopts a chair conformation, providing a three-dimensional aspect to the molecule that can influence its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like nitro, amino, and methoxy groups. For example, the nitro group in the related compound 5-amino-3-methyl-1-(2-nitrobenzoyl)pyrazole is involved in hydrogen bonding, which could also be relevant for "5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide" . Additionally, the intramolecular Pd-catalyzed reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides to form isoquinolin-1-ones suggest that the nitro group can participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide" can be inferred from related compounds. The presence of a nitro group and a piperazine ring suggests that it may have polar characteristics and could form hydrogen bonds, affecting its solubility and stability . The crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provides insights into the potential crystal packing and intermolecular interactions that "5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide" might exhibit .

科学研究应用

生物活化和DNA相互作用

5-(氮杂环丁烷-1-基)-4-羟胺基-2-硝基苯甲酰胺与5-(4-甲基哌嗪-1-基)-2-硝基苯甲酰胺密切相关,由于其形成DNA-DNA链间交联的能力而表现出显着的细胞毒性。该化合物通过生物还原过程被激活,通过与DNA结合并产生链间交联物表现出其细胞毒性作用,这在癌症治疗学的研究中至关重要(Knox等人,1991)。

合成与抗氧化活性

对2-(芳基)-6-吗啉-4-基(或4-甲基哌嗪-1-基)-1H-苯并咪唑衍生物的研究,其中包括与5-(4-甲基哌嗪-1-基)-2-硝基苯甲酰胺在结构上类似的化合物,揭示了它们通过“一锅法”硝基还原环化反应合成的过程。这些化合物显示出显着的体外抗氧化活性,并被评估为葡萄糖苷酶抑制剂(Özil等人,2018)。

抗精神病潜力

5-氨基-2-甲氧基苯甲酰胺杂环化合物的合成,包括5-(4-甲基哌嗪-1-基)-2-硝基苯甲酰胺的衍生物,已经探索了它们作为抗精神病药的潜力。这些化合物是通过2-甲氧基-5-硝基苯甲酰氯与各种胺的反应获得的,表明它们与中枢神经系统药物的开发有关(Valenta等人,1990)。

抗惊厥药开发中的质量控制

在抗惊厥药开发领域,N-(5-乙基-[1,3,4]-噻二唑-2-基)-2-硝基苯甲酰胺,一种类似于5-(4-甲基哌嗪-1-基)-2-硝基苯甲酰胺的化合物,显示出前景。为该物质制定质量控制方法对于其标准化和在医学实践中的潜在应用至关重要,突出了此类化合物在治疗开发中的重要性(Sych等人,2018)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

A study discovered a series of new SIRT6 inhibitors containing the skeleton 1-phenylpiperazine . Among them, compound “5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d)” showed an IC50 value of 4.93 μM against SIRT6 in the Fluor de Lys (FDL) assay . This study provides a promising lead compound for subsequent drug discovery targeting SIRT6 .

作用机制

Target of Action

Related compounds such as n-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1h-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide have been shown to target serine/threonine-protein kinase chk1 .

Mode of Action

Similar compounds have been shown to inhibit multiple kinase pathways

Biochemical Pathways

Related compounds have been shown to inhibit multiple kinase pathways, including lrrk2 . This suggests that the compound could potentially affect pathways regulated by these kinases.

Result of Action

Related compounds have been shown to decrease the production of inflammatory cytokines in cultured microglia exposed to hiv-1 tat . This suggests that the compound could potentially have anti-inflammatory effects.

属性

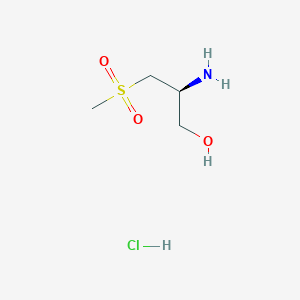

IUPAC Name |

5-(4-methylpiperazin-1-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-14-4-6-15(7-5-14)9-2-3-11(16(18)19)10(8-9)12(13)17/h2-3,8H,4-7H2,1H3,(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTROLHWTEZZQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3017725.png)

![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)

![3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)

![(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B3017742.png)